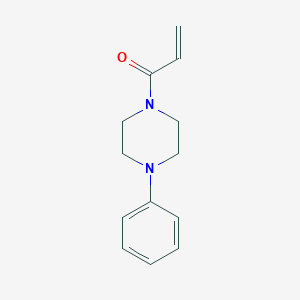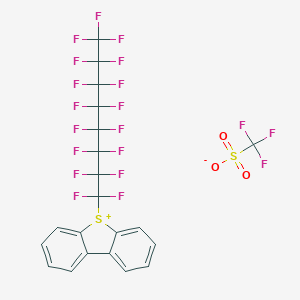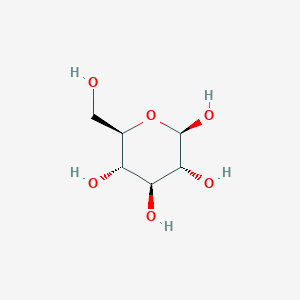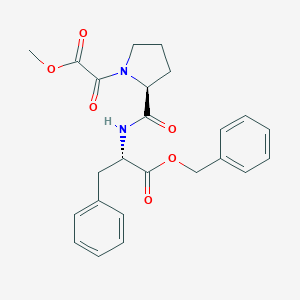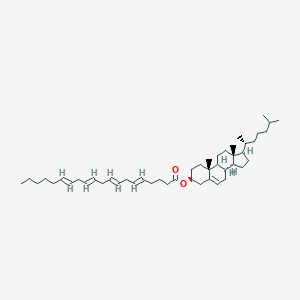
Arachidonate de cholestéryle
Vue d'ensemble
Description
Cholesteryl arachidonate is a cholesterol ester found in plasma and the adrenal gland . It is a component of low-density lipoprotein (LDL) and oxidation of the arachidonate moiety contributes to macrophage activation and foam cell formation in atherosclerosis .
Synthesis Analysis
Cholesteryl arachidonate is synthesized by the ester interchange method, starting with cholesteryl acetate and the methyl esters of the fatty acids using sodium ethylate as a catalyst .Molecular Structure Analysis
The molecular formula of Cholesteryl arachidonate is C47H76O2. It has an average mass of 673.105 Da and a monoisotopic mass of 672.584534 Da . The infrared spectrum of cholesteryl arachidonate showed minor variations from the unsaturated esters of the CIS acids .Chemical Reactions Analysis
Cholesteryl arachidonate undergoes hydrolysis to release arachidonic acid during ACTH-stimulated prostaglandin synthesis in rat adrenocortical cells . It is also oxidized to more complex products, like BEP-CE .Physical And Chemical Properties Analysis
Cholesteryl arachidonate is a neat oil . The infrared spectrum of cholesteryl arachidonate showed minor variations from the unsaturated esters of the CIS acids .Applications De Recherche Scientifique
Stockage et transport du cholestérol
L'arachidonate de cholestéryle est un type d'ester de cholestérol (CE), qui est un mécanisme universel pour stocker et transporter de grandes quantités de cholestérol entre les organes et les tissus . Cela permet d'éviter la toxicité d'un excès de cholestérol cellulaire .
Modification oxydative
L'identité de l'this compound change considérablement si le cholestérol est estérifié avec un acide gras polyinsaturé et soumis à une modification oxydative . Ces modifications oxydatives des CE sont médiées par des enzymes spécialisées, les lipoxygenases étant les plus importantes, et par l'oxydation par les radicaux libres .
Activités biologiques des CE oxydés
Le répertoire complexe des produits CE oxydés (OxCE) présente diverses activités biologiques dépendantes du contexte . Les chaînes d'acyl gras oxydées dans les OxCE peuvent être hydrolysées et ré-estérifiées, ensemençant ainsi des fractions oxydées dans les phospholipides (PL), les OxPL ayant des activités biologiques différentes de celles des OxCE .
Biomarqueur des maladies cardiovasculaires
Les progrès technologiques en spectrométrie de masse et le développement de nouveaux anticorps anti-OxCE permettent de valider la présence et de quantifier les niveaux d'OxCE dans les lésions athéroscléreuses humaines et le plasma . L'article examine les perspectives de mesure des niveaux d'OxCE dans le plasma comme un nouvel essai biomarqueur pour évaluer le risque de développer une maladie cardiovasculaire et l'efficacité du traitement .
Rôle dans la métastase cancéreuse
L'this compound a été identifié comme un substrat dominant qui est rapidement hydrolysé par la LIPA
Mécanisme D'action
Target of Action
Cholesteryl arachidonate, also known as cholesterol arachidonate, primarily targets an enzyme called LIPA (Lysosomal Acid Lipase) . LIPA plays a crucial role in the hydrolysis of cholesteryl esters, a process that is essential for maintaining homeostasis of cholesteryl esters in cells .
Mode of Action
Cholesteryl arachidonate interacts with LIPA by serving as a dominant substrate that is rapidly hydrolyzed by this enzyme . The hydrolysis of cholesteryl arachidonate by LIPA is a key step in the regulation of cholesteryl ester homeostasis in cells .
Biochemical Pathways
The hydrolysis of cholesteryl arachidonate by LIPA affects the NF-κB signaling pathway . Specifically, inhibition of LIPA suppresses NF-κB signaling, while members of the NF-κB family positively regulate the expression level of LIPA . This indicates the existence of a regulatory feedback loop involving LIPA, cholesteryl ester homeostasis, and NF-κB signaling .
Pharmacokinetics
It is known that lipa-driven hydrolysis plays a key role in the metabolism of cholesteryl arachidonate .
Result of Action
The hydrolysis of cholesteryl arachidonate by LIPA has significant effects at the molecular and cellular levels. It has been found that inhibition of LIPA, which prevents the hydrolysis of cholesteryl arachidonate, effectively suppresses cancer metastasis both in vitro and in vivo .
Action Environment
The action of cholesteryl arachidonate can be influenced by various environmental factors. For instance, oxidative modifications can dramatically change the biological activities of cholesteryl esters . Furthermore, the type of phospholipid carrier greatly influences the antibacterial activity of cholesteryl esters .
Safety and Hazards
Orientations Futures
The complex repertoire of oxidized CE (OxCE) products exhibit various, context-dependent biological activities . Technological advances in mass spectrometry and the development of new anti-OxCE antibodies make it possible to validate the presence and quantify the levels of OxCEs in human atherosclerotic lesions and plasma . This suggests that measuring OxCE levels in plasma could be a novel biomarker assay to evaluate the risk of developing cardiovascular disease and the efficacy of treatment .
Analyse Biochimique
Biochemical Properties
Cholesteryl arachidonate is a cholesterol ester that is associated with the neutral core of low-density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters . The enzyme acid cholesteryl ester hydrolase is responsible for the hydrolysis of cholesteryl esters .
Cellular Effects
Inhibition of Lipase A (LIPA), which is a key regulator of cholesteryl arachidonate hydrolysis in cancer cells, induced aberrant accumulation of cholesteryl arachidonate-rich lipid droplet at the single-cell level . This suggests that cholesteryl arachidonate plays a significant role in cellular processes, particularly in cancer progression.
Molecular Mechanism
Cholesteryl arachidonate is rapidly hydrolyzed by LIPA . Inhibition of LIPA effectively suppressed cancer metastasis both in vitro and in vivo . Mechanistically, LIPA inhibition suppresses NF-κB signaling, while the NF-κB members positively regulate the expression level of LIPA .
Temporal Effects in Laboratory Settings
It is known that LIPA-driven hydrolysis of cholesteryl arachidonate was directly visualized by stimulated Raman scattering imaging of alkyne-tagged cholesterol .
Metabolic Pathways
Cholesteryl arachidonate is involved in the metabolism of arachidonic acid . The types and mechanisms of organic reactions involved, bond rearrangements, and radical stabilization in the cyclooxygenase and lipoxygenase pathways have been investigated and explained .
Transport and Distribution
Cholesteryl arachidonate, as a cholesterol ester, is found associated with the neutral core of low-density lipoprotein . This suggests that it is transported and distributed within cells and tissues via low-density lipoproteins.
Subcellular Localization
Given its association with low-density lipoproteins, it is likely that it is localized within the lipid droplets of cells .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cholesteryl arachidonate involves the esterification of cholesteryl alcohol with arachidonic acid using a catalyst.", "Starting Materials": ["Cholesteryl alcohol", "Arachidonic acid", "Catalyst (e.g. sulfuric acid)"], "Reaction": [ "Step 1: Dissolve cholesteryl alcohol and arachidonic acid in a suitable solvent, such as chloroform or methylene chloride.", "Step 2: Add a catalytic amount of catalyst, such as sulfuric acid, to the solution.", "Step 3: Heat the mixture under reflux for several hours until the reaction is complete.", "Step 4: Cool the mixture and extract the product with a suitable solvent, such as ether or dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
| 604-34-2 | |
Formule moléculaire |
C47H76O2 |
Poids moléculaire |
673.1 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |
Clé InChI |
IMXSFYNMSOULQS-WIMJHLADSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Description physique |
Solid |
Synonymes |
cholesteryl arachidonate cholesteryl arachidonate eicosatetraenoate cholesteryl arachidonate, (3beta)-(all Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)


![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)
